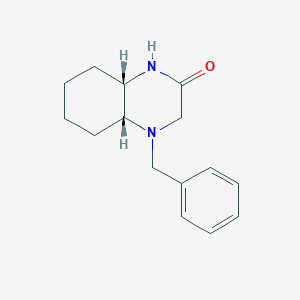

(4Ar,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one

Description

The compound (4aR,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a bicyclic heterocyclic molecule featuring a fused quinoxaline core with a benzyl substituent at the 4-position.

Synthetic routes for related octahydroquinoxaline derivatives often involve cyclization of diamine precursors with carbonyl-containing reagents. For example, (4aR,8aR)-octahydroquinoxalin-2(1H)-one (a stereoisomer) was synthesized via reaction of (1R,2R)-cyclohexane-1,2-diamine with methyl 2-bromoacetate under basic conditions . The benzyl-substituted variant likely follows analogous methods, with benzyl groups introduced during functionalization steps.

Properties

IUPAC Name |

(4aR,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFYAZUQEZPWOZ-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)CN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)NC(=O)CN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4Ar,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of octahydroquinoxalines and features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 288.40 g/mol. Its structure includes a benzyl group that is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an antagonist at the α1B-adrenoceptor subtype. This selectivity is attributed to the hydrophobic interactions facilitated by the octahydroquinoxaline moiety. The compound exhibits a high selectivity ratio for α1B over α1A and α1D subtypes, which is essential for minimizing side effects associated with non-selective adrenergic antagonists .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| α1B-Adrenoceptor Antagonism | High selectivity for α1B subtype with significant binding affinity. |

| Antihypertensive Effects | Potential use in managing hypertension through vasodilation. |

| Neuroprotective Properties | Exhibits neuroprotective effects in various in vitro models. |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

-

Selectivity Studies :

A study demonstrated that analogues of this compound displayed enhanced selectivity for the α1B-adrenoceptor compared to traditional antagonists like prazosin. The selectivity ratios were notably improved (α1B/α1A = 457 and α1B/α1D = 141) due to structural modifications including the benzyl group . -

In Vitro Neuroprotection :

Research indicated that the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This was assessed using cultured neurons exposed to neurotoxic agents where treated cells showed significantly reduced apoptosis compared to controls . -

Hypertensive Models :

In animal models of hypertension, administration of the compound resulted in a marked decrease in blood pressure without significant adverse effects on heart rate or renal function. This suggests a favorable profile for potential therapeutic applications in cardiovascular disease management .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituents, stereochemistry, and core modifications. Key comparisons include:

Core Modifications

- 3,4-Dihydroquinoxalin-2(1H)-one Derivatives: Compounds like 27a, 27b, and 27c (from ) share the dihydroquinoxalinone core but differ in substituents. For example: 27a: Thiophene-2-carbonyl group at position 4. 27b: Furan-2-carbonyl group at position 4. 27c: Nicotinoyl group at position 4. These substitutions alter electronic properties and steric bulk compared to the benzyl group in the target compound .

- Cyclazosin: A related octahydroquinoxaline derivative with a furoyl substituent and a quinazolinamine moiety (). Its stereochemistry (4aR,8aS) matches the target compound, but the additional quinazolinamine group confers distinct pharmacological properties (e.g., α1-adrenoceptor antagonism) .

Stereochemical Variations

- The (4aR,8aR)-octahydroquinoxalin-2(1H)-one isomer () differs in stereochemistry at the 8a position, which may influence receptor binding or metabolic stability.

Physicochemical and Pharmacological Properties

Melting Points and Solubility

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Target Compound | Benzyl | Not Reported | Not Reported |

| 27a | Thiophene-2-carbonyl | 136–137 | 80 |

| 27b | Furan-2-carbonyl | 132–134 | 93 |

| 27c | Nicotinoyl | 158–159 | 23 |

The benzyl group’s hydrophobicity may reduce solubility compared to the polar acyl groups in 27a–c .

Bioactivity

Cyclazosin’s α1-adrenoceptor antagonism highlights the pharmacological diversity within this structural class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.